molecular formula C29H41NO6 B14792299 Zgn-433;zgn-440;cdk732

Zgn-433;zgn-440;cdk732

Cat. No.: B14792299
M. Wt: 499.6 g/mol
InChI Key: ZEZFKUBILQRZCK-BNEBAJBBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Beloranib involves multiple steps, starting from p-Coumaric Acid methyl esters and N,N-dimethylamino chloroethanes hydrochloride. The key intermediate, 4-Dimethylaminoethoxy methyl cinnamate, is obtained through an affine substitution reaction . This intermediate is then further processed to produce Beloranib. The reaction conditions are optimized to reduce processing difficulty, improve yield, and ensure safety, making it suitable for industrial production .

Industrial Production Methods

The industrial production of Beloranib focuses on optimizing the synthetic route to enhance yield and reduce costs. The process involves the use of less toxic solvents and simplified reaction steps to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

Beloranib undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or amines.

Comparison with Similar Compounds

Beloranib is unique due to its specific inhibition of METAP2, which distinguishes it from other weight-loss drugs. Similar compounds include:

Beloranib’s unique mechanism of action and its potential in treating multiple metabolic disorders make it a promising candidate for further research and development.

Properties

Molecular Formula

C29H41NO6

Molecular Weight

499.6 g/mol

IUPAC Name

[(3R)-5-methoxy-4-[(2R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate

InChI

InChI=1S/C29H41NO6/c1-20(2)7-13-24-28(3,36-24)27-26(32-6)23(15-16-29(27)19-34-29)35-25(31)14-10-21-8-11-22(12-9-21)33-18-17-30(4)5/h7-12,14,23-24,26-27H,13,15-19H2,1-6H3/t23?,24?,26?,27?,28-,29-/m0/s1

InChI Key

ZEZFKUBILQRZCK-BNEBAJBBSA-N

Isomeric SMILES

CC(=CCC1[C@@](O1)(C)C2C(C(CC[C@]23CO3)OC(=O)C=CC4=CC=C(C=C4)OCCN(C)C)OC)C

Canonical SMILES

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC4=CC=C(C=C4)OCCN(C)C)OC)C

Origin of Product

United States

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